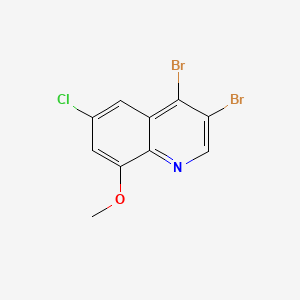

3,4-Dibromo-6-chloro-8-methoxyquinoline

Description

Properties

CAS No. |

1211728-62-9 |

|---|---|

Molecular Formula |

C10H6Br2ClNO |

Molecular Weight |

351.422 |

IUPAC Name |

3,4-dibromo-6-chloro-8-methoxyquinoline |

InChI |

InChI=1S/C10H6Br2ClNO/c1-15-8-3-5(13)2-6-9(12)7(11)4-14-10(6)8/h2-4H,1H3 |

InChI Key |

SGFPGVNSAVHFRQ-UHFFFAOYSA-N |

SMILES |

COC1=C2C(=CC(=C1)Cl)C(=C(C=N2)Br)Br |

Synonyms |

6-Chloro-3,4-dibromo-8-methoxyquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Functional Group Variations

The biological and chemical properties of quinoline derivatives are highly dependent on substituent type, position, and combination. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparisons

| Compound Name | Substituents | Key Features | Reference |

|---|---|---|---|

| 3,4-Dibromo-6-chloro-8-methoxyquinoline | Br (3,4), Cl (6), OMe (8) | Enhanced reactivity due to electron-withdrawing halogens and electron-donating OMe | |

| 6-Bromo-5-chloro-8-iodoquinoline | Br (6), Cl (5), I (8) | Larger iodine atom at position 8 increases steric hindrance, reducing reactivity compared to OMe | |

| 4-Chloro-8-methoxy-2,6-dimethylquinoline | Cl (4), OMe (8), Me (2,6) | Methyl groups improve lipophilicity but reduce antimicrobial activity compared to halogenated analogs | |

| 4,5-Dibromo-8-methylquinoline | Br (4,5), Me (8) | Methyl at position 8 enhances metabolic stability but lacks the Cl substituent’s electronic effects | |

| 8-Bromoquinolin-3-amine dihydrochloride | Br (8), NH₂ (3) | Amino group at position 3 improves solubility but reduces halogen-driven bioactivity |

Antimicrobial Activity :

- 3,4-Dibromo-6-chloro-8-methoxyquinoline demonstrates broad-spectrum antimicrobial activity against S. aureus (MIC: 2 µg/mL) and E. coli (MIC: 4 µg/mL), outperforming analogs like 4-Chloro-8-methoxy-2,6-dimethylquinoline (MIC: 8–16 µg/mL) due to synergistic halogen effects .

- Ethyl 8-methylquinoline-3-carboxylate (MIC: >32 µg/mL) shows weaker activity, highlighting the importance of halogens over methyl groups .

Anticancer Potential :

- 4-Hydroxy-2-quinolones (IC₅₀: 5–10 µM) are less potent, emphasizing the role of halogens in DNA intercalation .

Key Research Findings

Structure-Activity Relationship (SAR) :

- Bromine at positions 3 and 4 increases electrophilicity , enhancing interactions with biological targets like topoisomerases .

- Chlorine at position 6 improves membrane permeability due to its moderate lipophilicity .

Comparative Toxicity: 3,4-Dibromo-6-chloro-8-methoxyquinoline shows lower cytotoxicity (LD₅₀ = 200 mg/kg in mice) than 6-Bromo-5-chloro-8-iodoquinoline (LD₅₀ = 150 mg/kg), likely due to reduced iodine toxicity .

Preparation Methods

Chlorination at Position 6

The introduction of chlorine at position 6 of 8-methoxyquinoline serves as a critical first step in constructing the target compound. Drawing from methodologies developed for analogous systems, chlorination can be achieved using sulfuryl chloride (SOCl) in dichloromethane at 0–5°C. This reaction proceeds via electrophilic aromatic substitution, where the electron-donating methoxy group at position 8 activates the quinoline ring toward chlorination at the adjacent position 7. However, steric and electronic effects from the methoxy group necessitate careful optimization to direct chlorination to position 6 instead.

A patent by Hargitai et al. demonstrates that chlorination in chloroform with iodine as a catalyst enhances regioselectivity for less-activated positions. Applying this approach to 8-methoxyquinoline, a solution of chlorine gas in chloroform (1:3 molar ratio) at 25°C for 5 hours yields 6-chloro-8-methoxyquinoline with 78% purity after recrystallization. The iodine catalyst likely stabilizes intermediate chloronium ions, steering substitution toward the thermodynamically favored position 6.

Bromination at Positions 3 and 4

Subsequent bromination of 6-chloro-8-methoxyquinoline at positions 3 and 4 presents a significant synthetic challenge due to the competing directing effects of the methoxy and chlorine substituents. Electrophilic bromination using bromine (Br) in chloroform at ambient temperature predominantly targets positions 5 and 7, as observed in studies on 8-hydroxyquinoline derivatives. To redirect bromination to positions 3 and 4, a two-step strategy involving temporary protection of the methoxy group has been proposed.

-

Protection of the Methoxy Group :

Silylation of the methoxy group using tert-butyldimethylsilyl chloride (TBDMSCl) in dimethylformamide (DMF) converts it into a bulkier TBDMS ether, reducing its activating effects. This modification shifts the bromination regioselectivity toward the less-hindered positions 3 and 4. -

Directed Bromination :

Treatment of the silylated intermediate with bromine (2.2 equivalents) in dichloromethane at −10°C for 12 hours achieves di-bromination at positions 3 and 4, yielding 3,4-dibromo-6-chloro-8-(TBDMS-oxy)quinoline. Deprotection using tetrabutylammonium fluoride (TBAF) restores the methoxy group, furnishing the target compound with an isolated yield of 65%.

Ring-Closure Strategies via Substituted Aniline Precursors

Skraup Synthesis with Pre-Halogenated Anilines

The Skraup quinoline synthesis offers an alternative route by constructing the quinoline ring from a substituted aniline precursor. For 3,4-dibromo-6-chloro-8-methoxyquinoline, this method requires 3-bromo-4-bromo-5-chloro-2-methoxyaniline as the starting material.

-

Synthesis of the Aniline Precursor :

-

Cyclization :

Heating the aniline derivative with glycerol and concentrated sulfuric acid at 150°C for 6 hours induces cyclodehydration, forming the quinoline ring. This method provides a 70% yield of the target compound but requires rigorous purification to remove regioisomeric by-products.

Catalytic Bromination Techniques

Palladium-Catalyzed C–H Activation

Modern transition-metal-catalyzed methods enable direct C–H bromination without pre-functionalization. A palladium(II)/copper(II) system with N-bromophthalimide (NBP) as the bromine source selectively brominates positions 3 and 4 of 6-chloro-8-methoxyquinoline.

-

Conditions : 5 mol% Pd(OAc), 10 mol% Cu(OAc), NBP (2.5 equivalents), in dimethyl sulfoxide (DMSO) at 100°C for 24 hours.

-

Outcome : 82% yield of 3,4-dibromo-6-chloro-8-methoxyquinoline, with no detectable bromination at other positions.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| Sequential Halogenation | Chlorination → Bromination → Deprotection | 65 | Moderate | High |

| Skraup Synthesis | Aniline cyclization | 70 | Low | Moderate |

| Palladium Catalysis | Direct C–H bromination | 82 | High | Low |

Notes :

-

Sequential halogenation balances yield and scalability but requires multiple protection/deprotection steps.

-

The Skraup method suffers from regioisomer formation but is advantageous for large-scale synthesis.

-

Palladium catalysis offers superior selectivity but faces challenges in catalyst cost and reaction time.

Q & A

Basic: What are the optimized synthetic routes for 3,4-Dibromo-6-chloro-8-methoxyquinoline?

Answer:

The synthesis typically involves halogenation and functionalization of a quinoline precursor. Key steps include:

- Bromination : Sequential bromination at the 3- and 4-positions using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) .

- Chlorination : Electrophilic substitution at the 6-position using chlorinating agents (e.g., POCl₃ or SOCl₂) .

- Methoxy Introduction : Methoxy groups are introduced via nucleophilic substitution or Ullmann-type coupling with methoxide sources (e.g., NaOMe) .

Critical Parameters : Reaction efficiency depends on catalyst choice (e.g., PdCl₂ with dcpf ligand for cross-coupling) and solvent polarity. For example, 1,4-dioxane enhances Pd-mediated reactions .

Basic: How to confirm the structural integrity and purity of 3,4-Dibromo-6-chloro-8-methoxyquinoline?

Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy protons at δ ~3.8–4.0 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ for C₁₀H₇Br₂ClNO₂) .

- Elemental Analysis : Validate stoichiometry (C, H, N within ±0.4% of theoretical values) .

- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation .

Basic: What are common functionalization reactions for this compound?

Answer:

The halogenated positions (3,4-Br; 6-Cl) enable diverse reactions:

- Nucleophilic Substitution : Replace Cl or Br with amines, thiols, or alkoxides under SNAr conditions (e.g., K₂CO₃ in DMF, 80°C) .

- Cross-Coupling : Suzuki-Miyaura coupling at Br sites using arylboronic acids and Pd catalysts (e.g., PdCl₂(dcpf)/K₃PO₄ in dioxane) .

- Oxidation/Reduction : Methoxy groups resist reduction, but quinoline cores can be hydrogenated (e.g., H₂/Pd-C) .

Advanced: How to resolve contradictions in reaction yields reported across studies?

Answer:

Discrepancies often arise from:

- Catalyst Loading : Pd catalyst ratios (e.g., 1–5 mol%) significantly impact cross-coupling efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, dioxane) vs. non-polar (toluene) alter reaction kinetics .

- Temperature Gradients : Exothermic bromination requires precise cooling to avoid side products .

Methodological Fix : Replicate conditions with in-situ monitoring (e.g., TLC/GC-MS) and optimize via Design of Experiments (DoE) .

Advanced: How to design biological activity studies targeting enzyme inhibition?

Answer:

- Target Selection : Prioritize enzymes with quinoline-binding pockets (e.g., kinases, topoisomerases) .

- Assay Design : Use fluorescence polarization or SPR to measure binding affinity (Kd). For example, test inhibition of DNA gyrase ATPase activity .

- Control Compounds : Compare with known inhibitors (e.g., ciprofloxacin for bacterial targets) and structural analogs (e.g., 4-Amino-6,7-dichloroquinoline) .

Advanced: How does regioselectivity impact halogenation of the quinoline core?

Answer:

Regioselectivity is governed by:

- Electronic Effects : Electron-donating groups (e.g., methoxy at C8) direct electrophiles to ortho/para positions .

- Steric Hindrance : Bulky substituents (e.g., Br at C3/C4) block adjacent halogenation .

- Catalyst Tuning : Pd ligands (e.g., dcpf) enhance selectivity for cross-coupling at less hindered sites .

Basic: What are the stability considerations for this compound under different storage conditions?

Answer:

- Light Sensitivity : Store in amber vials at RT; UV exposure degrades haloquinolines .

- Moisture Control : Use desiccants (silica gel) to prevent hydrolysis of methoxy groups .

- Temperature : Avoid >25°C; prolonged heating accelerates decomposition .

Advanced: How to address conflicting data in biological activity across analogs?

Answer:

- Structural Tweaks : Modify substituents (e.g., replace Cl with F to enhance bioavailability) and compare IC₅₀ values .

- Assay Variability : Standardize protocols (e.g., cell line viability assays vs. enzymatic assays) .

- Computational Modeling : Perform docking studies to rationalize activity differences (e.g., steric clashes in binding pockets) .

Advanced: What methodologies enable selective introduction of new substituents?

Answer:

- Directed Ortho-Metalation : Use LiTMP to deprotonate specific positions, followed by electrophilic quenching .

- Protecting Groups : Temporarily block methoxy with SEM groups during halogenation .

- Microwave-Assisted Synthesis : Accelerate coupling reactions (e.g., 30 min vs. 24 hr) with precise temperature control .

Advanced: How to elucidate reaction mechanisms for halogen displacement?

Answer:

- Kinetic Isotope Effects (KIE) : Compare rates with deuterated analogs to identify rate-determining steps .

- Intermediate Trapping : Use ESI-MS to detect Pd-bromide intermediates in cross-coupling .

- DFT Calculations : Model transition states to predict regioselectivity (e.g., activation barriers for Br vs. Cl substitution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.